3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10” is an isotopically labeled ethoxybenzoate . It is also known as "Ethyl 4-Carboxymethyl-2-ethoxybenzoate-d10" . This compound is a key intermediate for the synthesis of Repaglinide, an oral hypoglycemic agent .
Synthesis Analysis
The synthesis of “this compound” is industrially advantageous . It is a key intermediate for the synthesis of Repaglinide .Molecular Structure Analysis
The molecular formula of “this compound” is C13H6D10O5 . It has a molecular weight of 262.32 .Chemical Reactions Analysis
“this compound” is a key intermediate for the synthesis of Repaglinide .Physical and Chemical Properties Analysis
“this compound” is a solid . It is soluble in Dichloromethane, Ether, and Methanol . It should be stored at -20° C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Techniques : 3-Ethoxy-4-(ethoxycarbonyl)phenyl acetic acid-d10 is synthesized through various chemical processes, including esterification, etherification, and carboxylation. For example, a study by Mi (2006) demonstrated its synthesis from 4-methylsalicylic acid with an overall yield of 58% Mi, 2006.
Anti-Oxidation Activities : There's research exploring the anti-oxidation activities of similar phenyl acetic acid derivatives. Ren (2004) investigated the anti-oxidation activities of (3-hydroxy-4-methoxy phenyl) acetic acid, highlighting its potential in this field Ren, 2004.
Medicinal Chemistry and Pharmacology
Role in Drug Synthesis : This compound serves as a key intermediate in the preparation of various pharmaceuticals. Salman et al. (2002) reported its use as a key intermediate for the preparation of repaglinide, an oral hypoglycemic agent Salman et al., 2002.
Application in Enzyme Inhibition : It has been used in the synthesis of compounds with angiotensin-converting enzyme (ACE) inhibitory activities. Yanagisawa et al. (1987, 1988) synthesized derivatives of this compound and evaluated their ACE inhibitory activities, finding potent inhibition in vitro Yanagisawa et al., 1987, Yanagisawa et al., 1988.
Analytical Chemistry
- Quantification in Biological Samples : It's used in the quantification of certain compounds in plasma and urine. Kaiser et al. (1987) developed a gas chromatographic-mass spectrometric method for the quantification of a new angiotensin converting enzyme inhibitor and its active metabolite, where this compound played a role Kaiser et al., 1987.
Wirkmechanismus
Target of Action
The primary targets of 3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10 are currently unknown. This compound is an isotopically labeled ethoxybenzoate , and its targets may be similar to those of ethoxybenzoate derivatives.
Mode of Action
As an isotopically labeled ethoxybenzoate , it may interact with its targets in a similar manner to other ethoxybenzoate derivatives. The specific interactions and resulting changes depend on the nature of the target and the biochemical context.
Result of Action
As an isotopically labeled ethoxybenzoate , its effects may be similar to those of ethoxybenzoate derivatives.
Eigenschaften
IUPAC Name |
2-[3-(1,1,2,2,2-pentadeuterioethoxy)-4-(1,1,2,2,2-pentadeuterioethoxycarbonyl)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-3-17-11-7-9(8-12(14)15)5-6-10(11)13(16)18-4-2/h5-7H,3-4,8H2,1-2H3,(H,14,15)/i1D3,2D3,3D2,4D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGSESBEJUHCES-MWUKXHIBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)O)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)O)C(=O)OC([2H])([2H])C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747740 |
Source
|
Record name | (3-[(~2~H_5_)Ethyloxy]-4-{[(~2~H_5_)ethyloxy]carbonyl}phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246817-24-2 |
Source
|
Record name | (3-[(~2~H_5_)Ethyloxy]-4-{[(~2~H_5_)ethyloxy]carbonyl}phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.